An In-depth Technical Guide to 2-Amino-4-chlorophenol (CAS 95-85-2)
An In-depth Technical Guide to 2-Amino-4-chlorophenol (CAS 95-85-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive characterization of 2-Amino-4-chlorophenol (CAS 95-85-2), a key chemical intermediate. The document outlines its physicochemical properties, spectroscopic data, synthesis and analytical methodologies, applications, and safety information, presented for ease of use in a research and development setting.
Core Chemical and Physical Properties
2-Amino-4-chlorophenol is a light brown crystalline solid. It is recognized for its use as a vital intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals, notably the muscle relaxant Chlorzoxazone. While stable under standard conditions, it is incompatible with strong oxidizing agents and may be sensitive to prolonged exposure to air and light.
Table 1: Physicochemical Properties of 2-Amino-4-chlorophenol
| Property | Value | Source(s) |
| CAS Number | 95-85-2 | |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Light brown or grayish crystalline solid/powder | |
| Melting Point | 136-141 °C | |
| Boiling Point | 185.5°C (rough estimate) | |
| Density | 1.406 g/cm³ | |
| Water Solubility | Insoluble to very slightly soluble (<0.1 g/100 mL at 20°C) | |
| log Kow (Octanol/Water Partition Coefficient) | 1.24 | |
| Vapor Pressure | 0.18 Pa at 25°C |
Spectroscopic and Analytical Characterization
The identity and purity of 2-Amino-4-chlorophenol can be confirmed using various spectroscopic and chromatographic techniques.
Table 2: Spectroscopic Data for 2-Amino-4-chlorophenol
| Technique | Key Data Points | Source(s) |
| ¹H NMR | J(B,D)=8.3 Hz, J(C,D)=2.5 Hz | |
| Mass Spectrometry (MS) | Spectrum data available. | |
| Infrared (IR) Spectroscopy | Spectrum data available. | |
| ¹³C NMR | Spectrum data available. | |
| UV Detection (in HPLC) | 280 nm |
Experimental Protocols
Synthesis Methodology: Reduction of 4-chloro-2-nitrophenol
A common method for synthesizing 2-Amino-4-chlorophenol involves the reduction of a nitrophenol precursor. One patented method uses hydrazine (B178648) hydrate (B1144303) as the reducing agent.
Experimental Protocol:
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Reaction Setup: In a four-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 107g of 2-chloro-4-nitrophenol, 210g of water, and a catalyst mixture (e.g., 5.3g of activated carbon and 1.2g of ferric trichloride (B1173362) hexahydrate).
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Basification: Slowly add 12.4g of a 30% sodium hydroxide (B78521) solution. Heat the mixture to 95-100°C and hold for 30 minutes to ensure full contact between the reactants and the catalyst.
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Reduction: At 95-100°C, slowly drip in 128g of 40% hydrazine hydrate. After the addition is complete, maintain the temperature for 3 hours to allow the reaction to complete.
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Isolation: Cool the reaction mixture to 40-45°C and filter to remove the catalyst. The catalyst can be washed with water and recycled.
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Purification: Combine the filtrate and washings. Neutralize the solution with 30% concentrated hydrochloric acid, which will cause a faint yellow solid to precipitate.
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Drying: Filter the solid product and dry to obtain 2-Amino-4-chlorophenol. Yields of over 90% have been reported with this method.
Caption: Synthesis workflow for 2-Amino-4-chlorophenol.
Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for determining the purity of 2-Amino-4-chlorophenol and for quantifying it as a potential impurity in pharmaceutical formulations like Chlorzoxazone.
Experimental Protocol:
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System: A standard HPLC system with a UV detector.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: An isocratic mixture of water, acetonitrile, and acetic acid (70:30:1, v/v/v).
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Flow Rate: 1.5 mL/min.
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Detection: UV at 280 nm.
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Standard Preparation: Prepare a stock solution of 2-Amino-4-chlorophenol in methanol (B129727) (e.g., 250 µg/mL). Further dilute with the mobile phase or 1% acetic acid to create working standards for calibration.
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Sample Preparation: For bulk drug analysis, dissolve an accurately weighed quantity of the sample in methanol. For formulation analysis (e.g., tablets), powder the tablets, extract with methanol using sonication, filter, and dilute as necessary.
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Analysis: Inject 10 µL of the sample and standard solutions. The retention time for 2-Amino-4-chlorophenol is approximately 4 minutes under these conditions. Quantify based on the peak area relative to the calibration curve.
Caption: RP-HPLC analytical workflow for 2-Amino-4-chlorophenol.
Core Applications and Logical Relationships
The utility of 2-Amino-4-chlorophenol stems from its chemical structure, featuring amine, hydroxyl, and chloro functional groups, which makes it a versatile precursor.
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Pharmaceutical Synthesis: It is a key starting material for the synthesis of Chlorzoxazone, a centrally acting muscle relaxant. It is also a known impurity in the final drug product.
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Dye Manufacturing: It serves as an intermediate in the production of various dyes, including acid, mordant, and solvent dyes.
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Agrochemicals: It is used in the synthesis of certain pesticides.
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Research: Its reactivity makes it a useful building block in organic synthesis and medicinal chemistry research. Some studies have explored its potential antimicrobial effects.
Caption: Applications of 2-Amino-4-chlorophenol.
Safety and Handling
2-Amino-4-chlorophenol is classified as hazardous. Proper safety protocols must be followed during its handling and use.
Table 3: Hazard Identification and Safety Information
| Aspect | Information | Source(s) |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Suspected of causing genetic defects (H341). May cause skin, eye, and respiratory irritation. | |
| Toxicity Data | Oral LD50: 690 mg/kg (rat). | |
| Carcinogenicity | The International Agency for Research on Cancer (IARC) has classified 2-Amino-4-chlorophenol as possibly carcinogenic to humans (Group 2B). | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood. | |
| Handling | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. Store away from oxidizing agents. | |
| First Aid (Swallowing) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | |
| First Aid (Skin/Eye Contact) | Wash with plenty of water. For eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists. |
This guide is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the latest SDS from your supplier before handling this chemical.
